Valanimycin

Cytotoxicity Drug Resistance Leukaemia

Valanimycin is a low-molecular-weight (172.18 Da) naturally occurring azoxy antibiotic produced by Streptomyces viridifaciens MG456‑hF10. It belongs to a structurally distinct family of α,β‑unsaturated azoxy compounds and exhibits both antibacterial and antitumour activities, including cytotoxicity against mouse leukaemia L1210 and P388 cells as well as in vivo efficacy against Ehrlich ascites tumours.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 101961-60-8
Cat. No. B1682123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValanimycin
CAS101961-60-8
SynonymsValanimycin.
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(C)C[N+](=NC(=C)C(=O)O)[O-]
InChIInChI=1S/C7H12N2O3/c1-5(2)4-9(12)8-6(3)7(10)11/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyDTXMRELKPKEPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valanimycin (CAS 101961-60-8) – An Azoxy Antibiotic with DNA-Directed Cytotoxicity


Valanimycin is a low-molecular-weight (172.18 Da) naturally occurring azoxy antibiotic produced by Streptomyces viridifaciens MG456‑hF10 [1]. It belongs to a structurally distinct family of α,β‑unsaturated azoxy compounds and exhibits both antibacterial and antitumour activities, including cytotoxicity against mouse leukaemia L1210 and P388 cells as well as in vivo efficacy against Ehrlich ascites tumours [1]. Its mode of action involves inhibition of DNA synthesis, distinguishing it from many other antibiotics [2].

Why Valanimycin Cannot Be Replaced by Other Azoxy Antibiotics in Targeted Research


Although multiple azoxy‑containing natural products are known (e.g., elaiomycin, maniwamycins, jietacins), their biological profiles are not interchangeable. Valanimycin’s uniquely short isobutyl‑substituted acrylic acid side‑chain [1] is structurally divergent from the longer aliphatic chains of elaiomycins [2], and this difference directly impacts cellular uptake and DNA‑target binding. Furthermore, valanimycin retains meaningful cytotoxicity against doxorubicin‑resistant P388/ADR cells, whereas many conventional DNA‑damaging agents are substrates for P‑glycoprotein efflux and lose activity . These structural and functional distinctions mean that substituting valanimycin with a generic azoxy congener would compromise experimental reproducibility in DNA‑damage or resistance‑reversal studies.

Quantitative Differentiation of Valanimycin Against Closest In‑Class Comparators


Differential Cytotoxicity in Doxorubicin‑Sensitive vs. Doxorubicin‑Resistant Leukaemia

Valanimycin exhibits potent cytotoxicity against the mouse leukaemia cell line P388/S (doxorubicin‑sensitive) with an IC50 of 2.65 µg/mL, and importantly retains substantial activity against the doxorubicin‑resistant subline P388/ADR with an IC50 of 1.44 µg/mL . For comparison, doxorubicin itself typically shows a >10‑fold loss of potency in P388/ADR versus P388/S cells [1]. The resistance ratio (IC50 P388/ADR ÷ IC50 P388/S) for valanimycin is approximately 0.54, indicating higher potency in the resistant line, whereas for doxorubicin this ratio is >10. This inverse resistance profile is a quantifiable differentiation for valanimycin.

Cytotoxicity Drug Resistance Leukaemia

DNA Synthesis Inhibition and Mutagenicity Requiring Metabolic Activation

Valanimycin inhibits DNA synthesis in bacterial cells and induces mutagenicity detected by the Ames test using strain TA100 [1]. Notably, direct interaction with isolated DNA could not be demonstrated, indicating that valanimycin requires intracellular metabolic activation to exert its genotoxic effect [1]. This prodrug‑like requirement is a distinctive feature compared to direct‑acting DNA alkylators such as mitomycin C, which cross‑links DNA without metabolic conversion under reductive conditions [2].

DNA Damage Mutagenicity Mechanism of Action

VlmB‑Catalysed Azoxy Formation – First Enzyme‑Mediated N–N Bond Oxidation in Nature

The biosynthetic gene cluster of valanimycin encodes the non‑heme diiron enzyme VlmB, which catalyses the oxidation of an N–N single bond to an azoxy group [1]. This reaction represents the first documented example of enzyme‑catalysed azoxy formation in any organism [1]. In contrast, the azoxy groups of elaiomycin and maniwamycins are proposed to arise via spontaneous oxidation of hydrazine intermediates, and no dedicated azoxy synthase has been identified in their pathways [2]. The availability of a fully reconstituted in vitro biosynthetic system (VlmO/ForJ, VlmB, VlmJ, VlmK) [1] provides a unique experimental platform that no other azoxy antibiotic currently offers.

Biosynthesis Enzymology Azoxy Group

Preferential Gram‑Negative Antibacterial Activity – A Distinction Among Azoxy Antibiotics

Valanimycin is reported to exhibit stronger antibacterial activity against Gram‑negative bacteria than against Gram‑positive organisms . This is a notable differentiation within the azoxy family: elaiomycin is primarily tuberculostatic (active against Mycobacterium), and maniwamycins are exclusively antifungal with no significant antibacterial activity [1]. Although quantitative MIC values are not publicly available for direct strain‑by‑strain comparison, the qualitative Gram‑negative preference positions valanimycin as the azoxy antibiotic of choice for Gram‑negative‑targeted studies.

Antibacterial Gram‑Negative Spectrum

Proven Application Scenarios for Valanimycin (CAS 101961-60-8) in Research and Early‑Stage Discovery


Multidrug Resistance Reversal Studies in Leukaemia Models

Valanimycin’s preserved cytotoxicity in the doxorubicin‑resistant P388/ADR cell line (IC50 1.44 µg/mL) makes it a valuable tool compound for investigating non‑P‑glycoprotein‑mediated resistance mechanisms. Unlike doxorubicin, which loses >10‑fold potency in this background, valanimycin’s inverse resistance ratio suggests it may bypass or even exploit the resistant phenotype. Researchers can use valanimycin as a control to dissect resistance pathways that are independent of drug efflux.

Mechanistic Studies of Bioactivation‑Dependent DNA Damaging Agents

Because valanimycin inhibits DNA synthesis only after intracellular metabolic activation [1], it serves as a model substrate for studying prodrug activation in bacterial and mammalian cells. This bioactivation requirement contrasts with direct‑acting agents like mitomycin C and allows researchers to investigate cellular reductases and their role in genotoxin activation, with potential applications in designing hypoxia‑activated anticancer prodrugs.

Enzymology of N–N Bond Formation and Azoxy Biosynthesis

The fully reconstituted in vitro biosynthetic pathway of valanimycin, including the unique VlmB‑catalysed azoxy‑forming reaction [2], provides the only experimentally defined enzyme system for azoxy natural product assembly. Laboratories studying non‑heme diiron enzymes or developing biocatalytic routes to azoxy compounds require valanimycin pathway intermediates and enzymes, which are accessible only through valanimycin‑producing strains and their genetic tools.

Gram‑Negative Antibacterial Screening with an Azoxy Chemotype

Valanimycin’s preferential activity against Gram‑negative bacteria distinguishes it from the predominantly antifungal or antimycobacterial azoxy natural products. It can be employed as a reference standard in phenotypic screening campaigns that aim to identify new Gram‑negative‑active azoxy analogues, providing a benchmark for comparative MIC determination and structure‑activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valanimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.